molecular formula C12H14OS B286061 Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one

Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one

Cat. No. B286061
M. Wt: 206.31 g/mol
InChI Key: RUUIJUSPTPTDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one, also known as Spiro-OMeTAD, is a widely used organic semiconductor material in the field of optoelectronics. It is a small molecule with a molecular weight of 497.11 g/mol and a chemical formula of C22H28N2O2S. Spiro-OMeTAD has gained significant attention due to its excellent charge transport properties, high stability, and low cost.

Mechanism of Action

The mechanism of action of Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one in PSCs involves the transport of holes from the perovskite layer to the electrode. Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one acts as a hole-blocking layer, preventing the recombination of electrons and holes at the interface between the perovskite layer and the electrode. This results in an increase in the open-circuit voltage and the overall efficiency of the PSC.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one. However, it has been reported to have low cytotoxicity and biocompatibility, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, such as its sensitivity to moisture and air, which can affect its performance in optoelectronic devices.

Future Directions

There are several future directions for the research and development of Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one. One area of focus is the optimization of its synthesis method to improve its purity and yield. Additionally, there is a need for further research on its biocompatibility and potential for biomedical applications. Furthermore, there is a need to explore its use in other optoelectronic devices beyond PSCs, such as LEDs and FETs. Finally, there is a need to develop new HTMs with improved performance and stability to further enhance the efficiency of PSCs.

Synthesis Methods

Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one can be synthesized through a multi-step process involving the reaction of 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-TTB) with bromine to form spiro-OMeBr. This intermediate is then reacted with lithium bis(trimethylsilyl)amide (LiHMDS) and methyl triflate to form Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one.

Scientific Research Applications

Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one has been extensively used in the field of perovskite solar cells (PSCs) as a hole transport material (HTM). PSCs are a promising alternative to traditional silicon-based solar cells due to their low cost, high efficiency, and ease of fabrication. Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one has been found to exhibit excellent hole transport properties, which has led to its widespread use in PSCs. Additionally, Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one has also been used in other optoelectronic devices such as light-emitting diodes (LEDs), field-effect transistors (FETs), and organic photovoltaics (OPVs).

properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

spiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-one

InChI

InChI=1S/C12H14OS/c13-10-8-12(5-2-1-3-6-12)11-9(10)4-7-14-11/h4,7H,1-3,5-6,8H2

InChI Key

RUUIJUSPTPTDFH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)C3=C2SC=C3

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C2SC=C3

Origin of Product

United States

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